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molecular formula C8H7BrFNO B8405167 N-(3-bromo-5-fluorophenyl)acetamide

N-(3-bromo-5-fluorophenyl)acetamide

Cat. No. B8405167
M. Wt: 232.05 g/mol
InChI Key: MJLNEORGKPLPCW-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

To a mixture of tris(dibenzylideneacetone)dipalladium (0.20 g, 0.22 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphine)xanthene (0.13, 0.22 mmol) and cesium carbonate (5.0 g, 15.41 mmol) under N2 gas was added acetamide (0.90, 14.73 mmol), 1,3-dibromo-5-fluorobenzene (2.8 g, 10.83 mmol) and dioxane (22 mL). The reaction mixture was heated at 80° C. overnight and concentrated under reduced pressure. Purification by flash chromatography (silica, 50:50 ethyl acetate/hexane) gave N-(3-bromo-5-fluorophenyl)acetamide (3.51 g, quantitative). Retention time (min)=1.945, method [4], MS(ESI) 232.0 (M+H).
Quantity
14.73 mmol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
[Compound]
Name
9,9-dimethyl-4,5-bis(diphenylphosphine)xanthene
Quantity
0.22 mmol
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[C:7]([NH2:10])(=[O:9])[CH3:8].[Br:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[C:14](Br)[CH:13]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[Br:11][C:12]1[CH:13]=[C:14]([NH:10][C:7](=[O:9])[CH3:8])[CH:15]=[C:16]([F:18])[CH:17]=1 |f:0.1.2,5.6.7.8.9|

Inputs

Step One
Name
Quantity
14.73 mmol
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
2.8 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Br
Name
Quantity
22 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
9,9-dimethyl-4,5-bis(diphenylphosphine)xanthene
Quantity
0.22 mmol
Type
reactant
Smiles
Name
cesium carbonate
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 50:50 ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)F)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.51 g
YIELD: CALCULATEDPERCENTYIELD 139.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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